molecular formula C17H25N5O3S B12239686 3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B12239686
M. Wt: 379.5 g/mol
InChI Key: JSKGCCMQQUTYDT-UHFFFAOYSA-N
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Description

3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl-pyrazolyl-sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multi-step organic reactionsThe pyrazolyl-sulfonyl-pyrrolidinyl moiety is then attached through a series of condensation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H25N5O3S

Molecular Weight

379.5 g/mol

IUPAC Name

3-tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]pyridazine

InChI

InChI=1S/C17H25N5O3S/c1-17(2,3)15-5-6-16(20-19-15)25-12-13-7-8-22(10-13)26(23,24)14-9-18-21(4)11-14/h5-6,9,11,13H,7-8,10,12H2,1-4H3

InChI Key

JSKGCCMQQUTYDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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